NanoLuc substrate 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

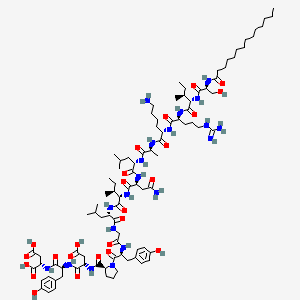

NanoLuc substrate 2 is a chemical compound used in bioluminescence imaging. It is a substrate for NanoLuc luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. This substrate is known for its high stability and brightness, making it a valuable tool in various scientific applications, including in vivo imaging and high-throughput screening.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NanoLuc substrate 2 involves the modification of coelenterazine analogs. The process typically includes the following steps:

Starting Material: The synthesis begins with coelenterazine, a naturally occurring luciferin.

Chemical Modification: Various chemical modifications are performed to enhance the substrate’s stability and brightness

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are subjected to chemical modifications in reactors.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.

Packaging: The final product is packaged under sterile conditions to prevent contamination.

Analyse Chemischer Reaktionen

Types of Reactions

NanoLuc substrate 2 primarily undergoes oxidation reactions catalyzed by NanoLuc luciferase. The key reactions include:

Oxidation: The substrate is oxidized by the enzyme in the presence of oxygen, resulting in the emission of light.

Decarboxylation: During the oxidation process, decarboxylation occurs, leading to the formation of a light-emitting product.

Common Reagents and Conditions

Reagents: The primary reagent used is NanoLuc luciferase. Oxygen is also essential for the oxidation reaction.

Conditions: The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure maximum enzyme activity.

Major Products

The major product formed from the oxidation of this compound is a light-emitting species, which is detected as bioluminescence. This product is highly stable and emits a bright blue light.

Wissenschaftliche Forschungsanwendungen

NanoLuc substrate 2 has a wide range of applications in scientific research:

Chemistry: It is used in chemical assays to detect the presence of specific molecules through bioluminescence.

Biology: In cell biology, it is employed to study gene expression, protein-protein interactions, and cellular processes.

Medicine: In medical research, it is used for imaging tumors, tracking cell migration, and monitoring therapeutic responses.

Industry: In the pharmaceutical industry, it is utilized in high-throughput screening assays to identify potential drug candidates.

Wirkmechanismus

The mechanism of action of NanoLuc substrate 2 involves its oxidation by NanoLuc luciferase. The substrate binds to the enzyme’s active site, where it undergoes a series of chemical transformations:

Binding: The substrate binds to the enzyme’s catalytic site.

Oxidation: Oxygen molecules interact with the substrate, leading to its oxidation.

Light Emission: The oxidation process results in the formation of an excited state intermediate, which emits light as it returns to the ground state.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furimazine: Another substrate for NanoLuc luciferase, known for its high stability and brightness.

Hydrofurimazine: A modified version of furimazine with enhanced solubility and bioavailability.

Fluorofurimazine: A substrate with even higher brightness and prolonged photon generation compared to furimazine.

Uniqueness

NanoLuc substrate 2 is unique due to its optimized chemical structure, which provides superior stability and brightness. Its high solubility and bioavailability make it particularly suitable for in vivo applications, where other substrates may fall short.

Eigenschaften

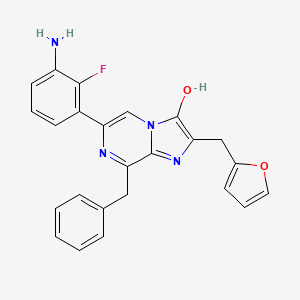

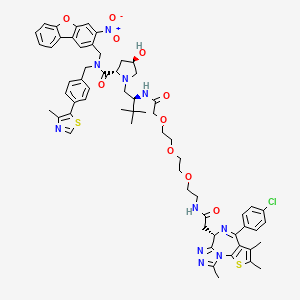

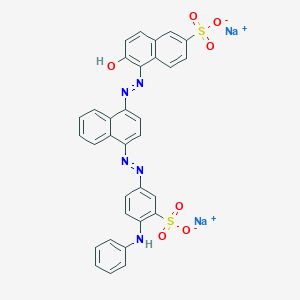

Molekularformel |

C24H19FN4O2 |

|---|---|

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |

InChI-Schlüssel |

BCSZHYFOSWCKRY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)

![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)